2-Trifluoromethyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyltryptamine (CAS No 103549-22-0) is a chemical compound with the molecular formula C₁₁H₁₁F₃N₂ Its structure features a tryptamine backbone substituted with a trifluoromethyl group at the 2-position
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of 2-Trifluoromethyltryptamine. One common method involves the reaction of tryptamine with trifluoromethyl iodide (CF₃I) under appropriate conditions. The reaction typically occurs in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like acetonitrile or dimethylformamide (DMF).
b. Industrial Production
While this compound is not produced on an industrial scale, it is available as a research chemical from specialized suppliers.
Chemical Reactions Analysis
2-Trifluoromethyltryptamine can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the trifluoromethyl group may yield other tryptamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-Trifluoromethyltryptamine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for designing novel drugs targeting serotonin receptors.
Neuroscience: It may serve as a tool compound to study serotoninergic pathways and receptor interactions.
Psychedelic Research: Given its structural similarity to other tryptamines, it could be relevant in this field.
Mechanism of Action
The exact mechanism by which 2-Trifluoromethyltryptamine exerts its effects remains an area of ongoing research. It likely interacts with serotonin receptors, affecting neurotransmission and neuronal signaling pathways.
Comparison with Similar Compounds
While 2-Trifluoromethyltryptamine is unique due to its trifluoromethyl substitution, other related compounds include:
Tryptamine: The parent compound without the trifluoromethyl group.
5-MeO-DMT: Another tryptamine derivative with distinct psychoactive properties.
Remember that this compound is primarily used in research settings and not for human or veterinary use
Properties
Molecular Formula |
C11H11F3N2 |
---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5-6,15H2 |
InChI Key |
VJXSSONPAKTNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.